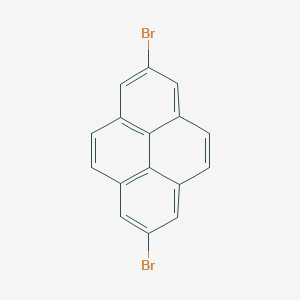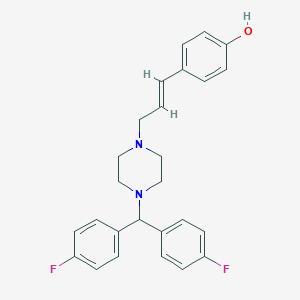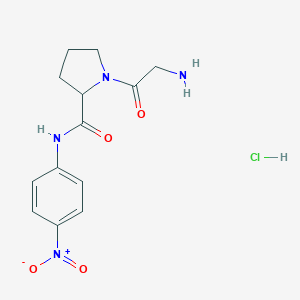
GP-pNA,显色底物
描述
. This compound is widely employed in biochemical assays due to its ability to produce a color change upon enzymatic cleavage, which can be easily monitored spectrophotometrically.
科学研究应用
GP-pNA, Chromogenic Substrate is extensively used in scientific research for various applications, including:
Biochemistry: Used in enzyme kinetics studies to measure the activity of peptidases and to screen for potential inhibitors.
Cell Biology: Employed in cell-based assays to study the expression and activity of peptidases in different cell types.
Pharmaceutical Research: Used in high-throughput screening of drug candidates targeting peptidases.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of GP-pNA, Chromogenic Substrate involves the coupling of glycine-proline dipeptide with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of GP-pNA, Chromogenic Substrate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
化学反应分析
Types of Reactions: GP-pNA, Chromogenic Substrate primarily undergoes hydrolysis reactions catalyzed by specific peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically at 405-410 nm .
Common Reagents and Conditions:
Reagents: Enzymes such as dipeptidyl peptidase IV, dipeptidyl peptidase VII, dipeptidyl peptidase VIII, dipeptidyl peptidase IX, fibroblast activation protein, angiotensinase C, and prolyl endopeptidase.
Major Products: The major product formed from the hydrolysis of GP-pNA, Chromogenic Substrate is p-nitroaniline, which is responsible for the chromogenic properties of the substrate .
作用机制
The mechanism of action of GP-pNA, Chromogenic Substrate involves the enzymatic cleavage of the peptide bond between glycine and proline by specific peptidases. This cleavage releases p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically. The intensity of the color change is proportional to the enzymatic activity, allowing for quantitative analysis .
相似化合物的比较
GP-pNA, Chromogenic Substrate is unique due to its high specificity for prolyl peptidases and its ability to produce a distinct color change upon enzymatic cleavage. Similar compounds include:
S-2222: A chromogenic substrate for Factor Xa, composed of the same amino acids coupled to a chromophore.
S-2238: A chromogenic substrate for thrombin, used in coagulation assays.
S-2765: Another chromogenic substrate for Factor Xa, with a different amino acid sequence.
These compounds share similar chromogenic properties but differ in their specificity for various enzymes, making GP-pNA, Chromogenic Substrate particularly valuable for studying prolyl peptidases .
属性
IUPAC Name |
1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4.ClH/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;/h3-6,11H,1-2,7-8,14H2,(H,15,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBFIBMVFSUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585159 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-34-9 | |
| Record name | Glycyl-N-(4-nitrophenyl)prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GP-pNA help researchers study the activity of DPP-4?
A1: GP-pNA is a chromogenic substrate for DPP-4, meaning that its enzymatic cleavage results in a color change detectable by spectrophotometry. [, ] When DPP-4 cleaves the peptide bond between glycine and proline in GP-pNA, it releases p-nitroaniline. p-Nitroaniline absorbs light at 405 nm, allowing researchers to quantify DPP-4 activity by measuring the increase in absorbance at this wavelength.
Q2: What are the optimal conditions for using GP-pNA to assay DPP-4 activity?
A2: The research indicates that maximum DPP-4 activity was observed at a pH of 8, a temperature of 40°C, and using a 4 mM concentration of GP-pNA in a 0.1 M Tris-HCl buffer system. [] These conditions provide valuable insight for researchers aiming to optimize their DPP-4 activity assays using this chromogenic substrate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


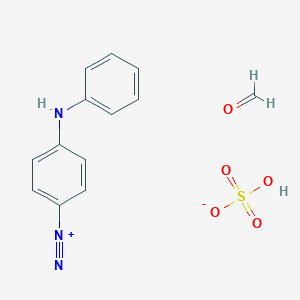
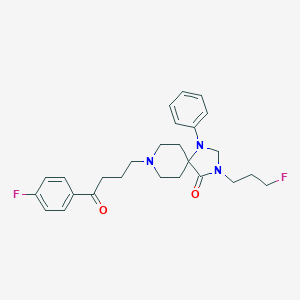
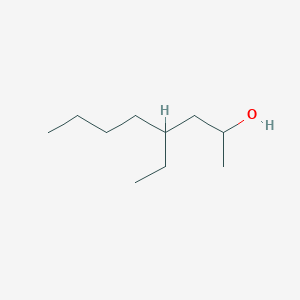
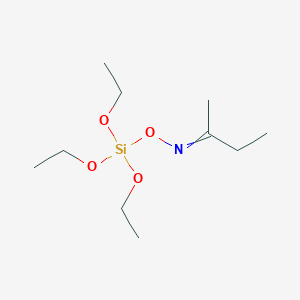
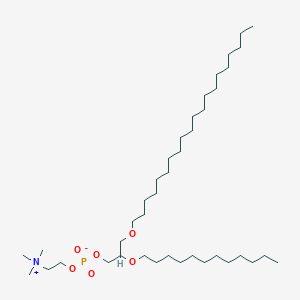
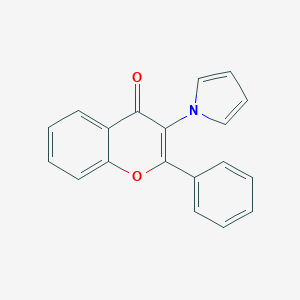
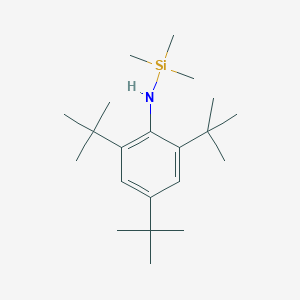
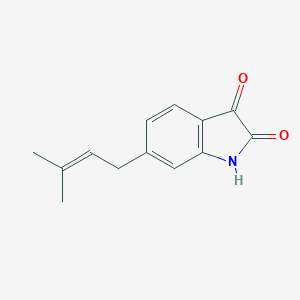
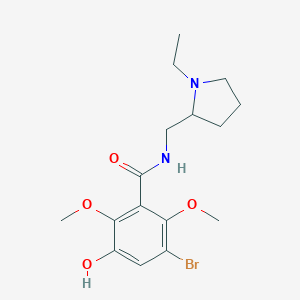
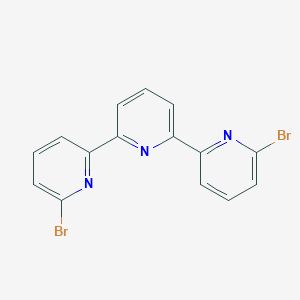
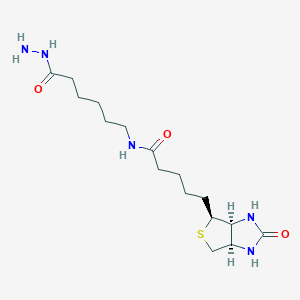
![1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one](/img/structure/B9691.png)
